![molecular formula C11H19NO5S B13858680 N-Acetyl-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13858680.png)
N-Acetyl-3-(2-carboxypropyl)thio]alanine Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(2-carboxypropyl)-L-cysteine Ethyl Ester (Mixture of Diastereomers) is a derivative of cysteine, an amino acid that plays a crucial role in various metabolic pathways. This compound is particularly significant in the context of metabolic disorders, such as short-chain enoyl-CoA hydratase deficiency, where it serves as a biomarker .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-(2-carboxypropyl)-L-cysteine Ethyl Ester typically involves the acetylation of L-cysteine followed by the introduction of a carboxypropyl group. The final step involves esterification to form the ethyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield .
化学反応の分析
Types of Reactions: N-Acetyl-S-(2-carboxypropyl)-L-cysteine Ethyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in metabolic pathways and its use in scientific research .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions may result in the formation of various derivatives, depending on the substituents introduced .
科学的研究の応用
N-Acetyl-S-(2-carboxypropyl)-L-cysteine Ethyl Ester has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying metabolic pathways and enzyme activities. In biology and medicine, it serves as a biomarker for diagnosing metabolic disorders such as short-chain enoyl-CoA hydratase deficiency .
作用機序
The mechanism of action of N-Acetyl-S-(2-carboxypropyl)-L-cysteine Ethyl Ester involves its role in metabolic pathways. It interacts with various enzymes, including short-chain enoyl-CoA hydratase, to facilitate the breakdown of fatty acids and amino acids. The compound’s molecular targets include enzymes involved in mitochondrial fatty acid β-oxidation and branched-chain amino acid catabolism .
類似化合物との比較
Similar Compounds: Similar compounds include N-Acetyl-S-(2-carboxypropyl)cysteine and S-(2-carboxypropyl)cysteine. These compounds share structural similarities but differ in their specific functional groups and biological activities .
Uniqueness: N-Acetyl-S-(2-carboxypropyl)-L-cysteine Ethyl Ester is unique due to its esterified form, which enhances its stability and bioavailability. This makes it particularly useful in research and potential therapeutic applications .
特性
分子式 |
C11H19NO5S |
|---|---|
分子量 |
277.34 g/mol |
IUPAC名 |
(2S)-2-acetamido-3-(3-ethoxy-2-methyl-3-oxopropyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H19NO5S/c1-4-17-11(16)7(2)5-18-6-9(10(14)15)12-8(3)13/h7,9H,4-6H2,1-3H3,(H,12,13)(H,14,15)/t7?,9-/m1/s1 |
InChIキー |
ATCRJIDPUIPCAG-NHSZFOGYSA-N |
異性体SMILES |
CCOC(=O)C(C)CSC[C@H](C(=O)O)NC(=O)C |
正規SMILES |
CCOC(=O)C(C)CSCC(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


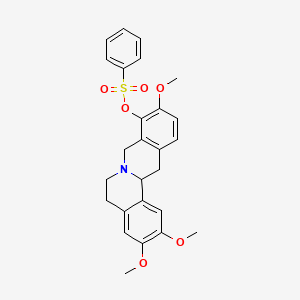
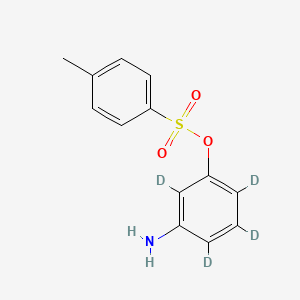
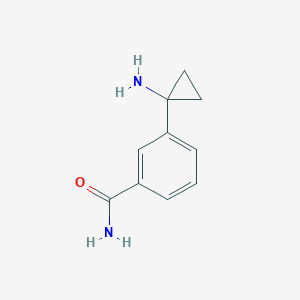

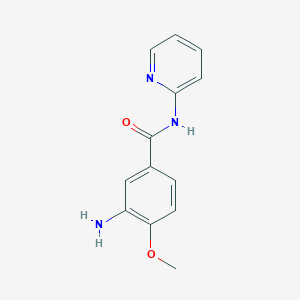
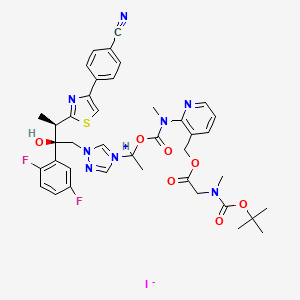
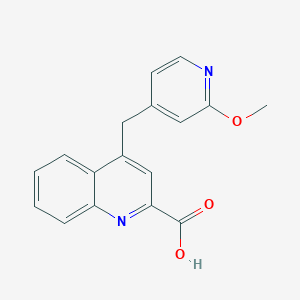
![2-Methyl-2-(methylsulfinyl)propanal O-[(Methylamino-d3)carbonyl]oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; Temik-d3 Sulfoxide](/img/structure/B13858625.png)
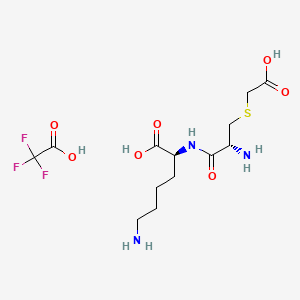

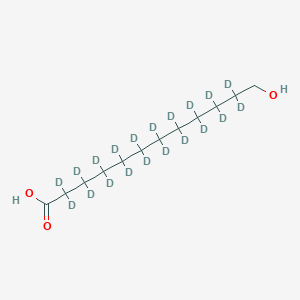
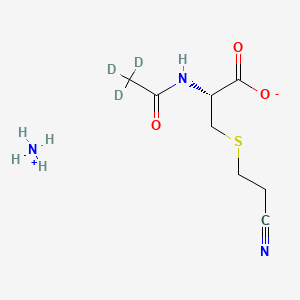
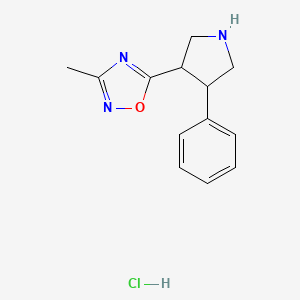
![2,5-dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B13858662.png)
